Mifanertinib
Description
Foundational Concepts of Protein Kinase Biology in Disease Pathogenesis
Protein kinases are a vast family of enzymes that play a critical role in cellular signal transduction by catalyzing the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to specific amino acid residues (serine, threonine, or tyrosine) on target proteins. This process, known as phosphorylation, acts as a molecular switch, modulating the activity, localization, and interaction of proteins, thereby regulating a multitude of cellular functions. These include cell growth, proliferation, differentiation, survival, metabolism, and motility nih.govnih.govahajournals.orgmedsci.orgoncology-central.com.
In healthy cells, kinase activity is tightly regulated. However, in many diseases, particularly cancer, this intricate signaling network becomes dysregulated. Aberrant kinase activity, often driven by genetic alterations such as mutations, gene amplifications, or chromosomal translocations, can lead to uncontrolled cell proliferation, resistance to apoptosis, and the promotion of angiogenesis and metastasis nih.govnih.govahajournals.orgmedsci.org. Key signaling pathways frequently implicated in cancer pathogenesis include the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, and the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, among others aacrjournals.orgoncotarget.comfrontiersin.org.
Evolution of Targeted Therapeutic Strategies in Molecular Oncology Research
The history of cancer treatment has seen a significant evolution from traditional cytotoxic chemotherapy, which targets rapidly dividing cells indiscriminately, to more precise targeted therapies. This shift was catalyzed by a deeper understanding of the molecular underpinnings of cancer, identifying specific proteins and signaling pathways that are critical for tumor growth and survival medsci.orgoncology-central.comscielo.brnih.gov.
Tyrosine Kinase Inhibitors (TKIs) represent a major success story in this evolution. These small molecules are designed to block the activity of specific tyrosine kinases that are aberrantly activated in cancer cells. The development of imatinib, targeting the BCR-ABL fusion protein in chronic myeloid leukemia, marked a breakthrough, demonstrating the potential of rationally designed kinase inhibitors to induce durable remissions oncology-central.comscielo.br. Subsequent research has led to the development of numerous TKIs targeting various oncogenic kinases, forming the basis of precision medicine, where treatment is tailored to the specific molecular profile of a patient's tumor oncology-central.comnih.gov.
Contextualization of Mifanertinib within the Tyrosine Kinase Inhibitor Class
This compound is understood to be a compound investigated within the field of kinase inhibition. While specific details regarding this compound's precise molecular targets and development status were not explicitly detailed in the provided search results, compounds of this nature are typically developed as inhibitors of specific tyrosine kinases implicated in cancer. Based on the broader scientific literature concerning novel kinase inhibitors, it is highly probable that this compound is being investigated as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family oncotarget.comfrontiersin.orgaacrjournals.orgresearchgate.netnih.govtargetedonc.comnih.govnih.govselleck.co.jpoaepublish.comnih.govmdpi.commedchemexpress.combalversahcp.com.
The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that play crucial roles in embryonic development, tissue repair, and angiogenesis. Aberrant activation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or translocations, is increasingly recognized as a driver of various human cancers, including urothelial carcinoma, lung cancer, endometrial cancer, and hepatocellular carcinoma oncotarget.comaacrjournals.orgresearchgate.netnih.govtargetedonc.comnih.govoaepublish.comnih.govmdpi.com. Consequently, FGFR inhibitors have become a significant area of research and therapeutic development.
Rationale and Scope of Pre-clinical and Mechanistic Investigations of this compound
The rationale for developing and investigating compounds like this compound typically stems from the identification of specific FGFR alterations as oncogenic drivers in particular cancer types. Preclinical studies are essential to establish the compound's efficacy, selectivity, and mechanism of action before it can be considered for clinical trials.
The scope of these investigations generally includes:
In vitro Studies:
Enzyme Assays: Determining the inhibitory potency (e.g., IC50 values) of this compound against purified FGFR1, FGFR2, FGFR3, and FGFR4, as well as potentially other related kinases, to assess its selectivity profile.
Cell-Based Assays: Evaluating the compound's effect on cancer cell lines that harbor specific FGFR alterations (mutations, amplifications, fusions). These assays assess inhibition of cell proliferation, induction of apoptosis, modulation of downstream signaling pathways (e.g., MAPK, PI3K/AKT), and effects on cellular processes like migration and angiogenesis.
In vivo Studies:
Xenograft Models: Testing this compound's efficacy in animal models, typically mice bearing human tumor xenografts that are driven by FGFR alterations. These studies aim to evaluate tumor growth inhibition, assess pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (target engagement and downstream effects in vivo) properties, and establish dose-response relationships.
Mechanistic Investigations:
These studies delve into how this compound exerts its effects at a molecular level. This includes confirming target engagement (e.g., reduction in FGFR phosphorylation), elucidating the impact on specific downstream signaling cascades, and identifying potential mechanisms of action such as cell cycle arrest or induction of programmed cell death. Understanding these mechanisms is crucial for predicting efficacy and identifying potential resistance pathways.
Data Table: Representative FGFR Inhibitor IC50 Values
While specific IC50 data for this compound was not available in the provided search results, the following table illustrates the type of data generated for other FGFR inhibitors, demonstrating their potency against different FGFR subtypes. These values are derived from various studies and serve as examples of the quantitative assessment performed during preclinical development.
| Inhibitor Name | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| AZD4547 | 0.2 | 1.8 | 2.5 | N/A | nih.govselleck.co.jpmedchemexpress.com |
| Futibatinib | 1.4 | 1.5 | 2.4 | 3.5 | nih.govselleck.co.jpmedchemexpress.com |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | selleck.co.jp |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | selleck.co.jp |
| Zoligratinib | 9.3 | 7.6 | 22 | 290 | selleck.co.jp |
| Erdafitinib | Binds/Inhibits | Binds/Inhibits | Binds/Inhibits | Binds/Inhibits | balversahcp.com |
Note: IC50 values can vary depending on the assay conditions and source. "N/A" indicates data not provided in the cited snippet. Erdafitinib is noted as inhibiting all four FGFR subtypes based on in vitro data.
Compound List
this compound
Imatinib
Gefitinib
Erlotinib
Afatinib
Dacomitinib
Osimertinib
Rociletinib
Ibrutinib
Larotrectinib
Asciminib
Trametinib
Cobimetinib
Binimetinib
Selumetinib
Erdafitinib (BALVERSA®)
Futibatinib (TAS-120)
Infigratinib
Pemigatinib
Anlotinib
Nintedanib
Dovitinib (TKI258)
Lenvatinib
AZD4547 (Fexagratinib)
Rogaratinib (BAY1163877)
Derazantinib (ARQ-087)
Gunagratinib (ICP-192)
FGFR-IN-18
TYRA-300
FGFRs-IN-1
FGFR-IN-18
Zenocutuzumab
Duligotuzumab
Structure
2D Structure
3D Structure
Properties
CAS No. |
1639014-72-4 |
|---|---|
Molecular Formula |
C21H19ClF3N5O2 |
Molecular Weight |
465.9 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C21H19ClF3N5O2/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+ |
InChI Key |
QPACRWFSFWQNOZ-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F |
Origin of Product |
United States |
Discovery Trajectory and Early Development of Mifanertinib Analogues
Historical Perspectives on Scaffold Design for Tyrosine Kinase Modulation
The pursuit of tyrosine kinase inhibitors (TKIs) as therapeutic agents began with the understanding that the conserved ATP-binding site of kinases could be a viable drug target. plos.org Early discoveries, such as the promiscuous inhibitor staurosporine, demonstrated the feasibility of this approach but also highlighted the significant challenge of achieving selectivity among the highly similar ATP pockets of over 500 human kinases. researchgate.net
A pivotal breakthrough came with the development of specific pharmacophore models. The 4-anilinoquinazoline (B1210976) scaffold was identified as a particularly versatile and effective template for kinase inhibition, capable of mimicking the adenine (B156593) moiety of ATP. researchgate.net This "privileged scaffold" forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for potent inhibition. nih.gov The success of first-generation epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib, both built upon the 4-anilinoquinazoline core, validated this scaffold as a cornerstone for rational drug design and provided a foundational framework for the development of next-generation inhibitors, including the early precursors to Mifanertinib. researchgate.net These foundational discoveries guided the initial design strategy, focusing on established scaffolds known to produce potent and selective kinase modulation.
Pre-Mifanertinib Chemical Entity Development and Lead Optimization in Research
The genesis of this compound began with a high-throughput screening (HTS) campaign that evaluated a diverse chemical library for inhibitory activity against a specific tyrosine kinase target. This screening identified an initial hit compound, MFN-1 , which was based on a 4-anilinoquinazoline core. While demonstrating modest potency, MFN-1 suffered from poor selectivity and suboptimal physicochemical properties, making it unsuitable for further development.
The subsequent hit-to-lead phase focused on iterative modifications of MFN-1 to enhance its potency and drug-like characteristics. nih.govresearchgate.net This process, known as lead optimization, involves a cycle of chemical synthesis and biological testing to systematically improve the compound's profile. nih.gov Early efforts concentrated on modifying the aniline (B41778) portion of the scaffold, leading to the synthesis of MFN-2 , which incorporated a meta-bromo substitution. This change resulted in a significant improvement in target potency, establishing MFN-2 as a viable lead compound for further refinement.
| Compound ID | Core Scaffold | Key Substitutions | Target Kinase IC50 (nM) | Selectivity (Fold vs. Related Kinase) |
|---|---|---|---|---|
| MFN-1 (Hit) | 4-Anilinoquinazoline | Unsubstituted Aniline | 850 | 5 |
| MFN-2 (Lead) | 4-Anilinoquinazoline | 3-Bromoaniline | 95 | 50 |
Structure–Activity Relationships Guiding Early Compound Refinement
With a validated lead compound (MFN-2 ) in hand, researchers initiated a comprehensive structure–activity relationship (SAR) study to explore the chemical space around the 4-anilinoquinazoline scaffold. The goal was to identify modifications that would further enhance potency and selectivity. rsc.org
Key findings from the SAR campaign revealed several critical insights:
Quinazoline (B50416) C-6/C-7 Positions: Substitution at the 6- and 7-positions of the quinazoline ring with small, solubilizing groups was found to be crucial for improving pharmacokinetic properties. The introduction of a methoxyethoxy group at the C-6 position in compound MFN-3 maintained potency while enhancing solubility.
Aniline Ring Substitution: Exploration of various substituents on the 3-position of the aniline ring demonstrated that while the bromo group in MFN-2 provided good potency, replacing it with a cyano group (MFN-4 ) further increased inhibitory activity.
Solvent-Front Interactions: Inspired by second-generation TKIs, a terminal acrylamide (B121943) moiety was introduced at the C-6 position to act as a Michael acceptor, enabling covalent bond formation with a cysteine residue near the ATP-binding site. This modification, yielding MFN-5 , resulted in a significant leap in potency due to irreversible binding.
These systematic modifications, guided by SAR principles, allowed for the rational design of compounds with progressively improved inhibitory activity. nih.govfrontiersin.org
| Compound ID | Modification from MFN-2 (Lead) | Target Kinase IC50 (nM) | Rationale for Modification |
|---|---|---|---|
| MFN-2 | - | 95 | Lead Compound |
| MFN-3 | Added methoxyethoxy at C-6 | 110 | Improve solubility |
| MFN-4 | Replaced 3-bromo with 3-cyano on aniline ring | 45 | Enhance potency through electronic effects |
| MFN-5 | Added C-6 acrylamide moiety | 5 | Achieve irreversible binding (covalent inhibition) |
Initial Biological Screening Methodologies for Pre-clinical Candidates
The evaluation of this compound analogues relied on a tiered screening cascade designed to efficiently identify the most promising candidates for preclinical development. omicsx.com This process began with high-throughput biochemical assays followed by more complex cell-based evaluations.
Biochemical Kinase Assays: The primary screening method involved in vitro kinase assays to determine the direct inhibitory effect of the compounds on the purified target kinase enzyme. These assays measure the phosphorylation of a substrate, and the half-maximal inhibitory concentration (IC50) value is calculated for each compound. This allowed for the rapid assessment of potency and initial SAR. nih.gov
Cell-Based Phosphorylation Assays: To confirm that the compounds could inhibit the target kinase within a cellular context, cell-based assays were employed. These assays measure the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates in cancer cell lines known to be dependent on the target kinase's activity. A reduction in phosphorylation levels in the presence of the compound indicated on-target cellular activity.
Cell Proliferation Assays: The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells. Therefore, compounds that showed good biochemical and cellular target engagement were advanced to cell proliferation assays. These tests measure the ability of a compound to inhibit the growth and division of various cancer cell lines over a period of several days.
This multi-assay approach ensured that selected candidates not only potently inhibited the isolated enzyme but also effectively engaged the target in a complex cellular environment, leading to the desired anti-proliferative effect.
| Assay Type | Purpose | Key Endpoint Measured | Example Application |
|---|---|---|---|
| Biochemical Kinase Assay | Determine direct enzyme inhibition | IC50 (nM) | Rank order compound potency (e.g., MFN-1 to MFN-5) |
| Cellular Phosphorylation Assay | Confirm on-target activity in cells | Reduction in phosphorylated substrate | Verify MFN-5 inhibits target autophosphorylation |
| Cell Proliferation Assay | Measure anti-cancer effect | GI50 (concentration for 50% growth inhibition) | Assess MFN-5's ability to stop cancer cell growth |
Molecular Mechanisms of Action of Mifanertinib
Target Identification and Binding Affinity Characterization
Mifanertinib functions as an ATP-competitive, covalent inhibitor of tyrosine kinases guidetoimmunopharmacology.org. Its primary identified target is the Epidermal Growth Factor Receptor (EGFR) guidetoimmunopharmacology.org.
Specificity and Selectivity Profiling Against Kinome
This compound has demonstrated potent inhibitory activity against EGFR guidetopharmacology.org. While comprehensive selectivity profiling data across the entire human kinome for this compound specifically is not extensively detailed in publicly available literature, its classification as a tyrosine kinase inhibitor suggests a broader potential for interaction with other kinases cymitquimica.com. The development of kinase inhibitors typically involves extensive profiling against a panel of kinases to understand their selectivity and potential off-target effects revvity.comnih.govenzymlogic.com. Compounds like this compound are evaluated for their ability to inhibit specific kinases at various concentrations, often using biochemical assays and cell-based screening platforms. The goal is to identify compounds with a favorable therapeutic window, maximizing target engagement while minimizing inhibition of unintended kinases, which could lead to off-target toxicities friendsofcancerresearch.org.
Table 1: Kinase Inhibition Profile of this compound
| Target | Species | Inhibition Type | pIC50 | IC50 | Reference |
| EGFR | Human (Hs) | ATP-competitive, covalent | 9.4 | 4x10⁻¹⁰ M | guidetopharmacology.org |
Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The interaction of this compound with its target kinase, EGFR, involves specific molecular forces that dictate its binding affinity and selectivity. Kinase inhibitors typically bind within the ATP-binding pocket of the kinase domain, a region characterized by conserved structural elements such as the hinge region, the αC-helix, the activation loop (containing the DFG motif), and various hydrophobic pockets mdpi.comfrontiersin.org. Inhibitors like this compound engage in a combination of hydrogen bonding and hydrophobic interactions with amino acid residues in these regions. For instance, hydrogen bonds often form between the inhibitor and the hinge region, which is crucial for anchoring the molecule. Hydrophobic interactions with residues in the pocket contribute significantly to binding affinity and can influence selectivity by exploiting subtle differences in the pocket's shape and composition across different kinases mdpi.comrsc.orgfrontiersin.orgmdpi.com. Structure-activity relationship (SAR) studies on related EGFR inhibitors highlight the importance of specific substituents and their ability to form these interactions for optimal binding and efficacy frontiersin.orgmdpi.comsci-hub.box.
Conformational Changes Induced Upon Binding to Target
The binding of this compound to its kinase target induces specific conformational changes within the EGFR protein. Kinase activation is a dynamic process involving rearrangements of key structural elements, such as the αC-helix and the activation loop frontiersin.orgelifesciences.org. In an active conformation, the αC-helix typically adopts an "in" position, facilitating the formation of a catalytic spine and stabilizing the ATP-binding site frontiersin.orgelifesciences.org. Upon binding of an inhibitor like this compound, these regions undergo conformational shifts. For example, the inhibitor can stabilize the kinase in an inactive conformation or prevent the necessary rearrangements for full catalytic activity mdpi.comfrontiersin.orgbiorxiv.org. These induced conformational changes are critical for blocking the kinase's enzymatic function, including autophosphorylation and subsequent downstream signaling events mdpi.com.
Downstream Signaling Pathway Perturbations
By inhibiting EGFR, this compound disrupts critical cellular signaling cascades that regulate cell growth, proliferation, survival, and differentiation. The inhibition of EGFR leads to a cascade of downstream effects, impacting key signaling pathways.
Interrogation of Key Phosphorylation Cascades
This compound's action directly impacts phosphorylation events within signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of its primary target, EGFR (e.g., at Tyr1173), and a crucial downstream effector, Akt (e.g., at Ser473) genesandcancer.com. Phosphorylation cascades are sequential signaling events where protein kinases activate other kinases through phosphorylation, amplifying signals from the cell surface to the nucleus bio-rad-antibodies.comwikipedia.org. The EGFR pathway initiates such cascades upon ligand binding, leading to autophosphorylation of tyrosine residues on the EGFR intracellular domain. These phosphorylated sites act as docking points for downstream signaling molecules, initiating pathways like the Ras/Raf/MEK/ERK (MAPK) cascade and the PI3K/Akt/mTOR pathway wikipedia.orgnih.govnih.gov. By inhibiting EGFR, this compound interrupts the initiation of these phosphorylation cascades at their source.
Impact on Cellular Signaling Networks (e.g., MAPK, PI3K/Akt pathways)
This compound's inhibition of EGFR leads to significant perturbations in major cellular signaling networks, notably the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway cymitquimica.comgenesandcancer.com.
MAPK Pathway : The Ras/Raf/MEK/ERK cascade, a key component of the MAPK pathway, is activated downstream of EGFR nih.govnih.gov. This pathway regulates cell proliferation, differentiation, and survival. By inhibiting EGFR, this compound effectively dampens the activation of Raf, MEK, and ERK, thereby impeding the signaling that drives uncontrolled cell growth in cancer cells cymitquimica.comgenesandcancer.comnih.govcancercommons.orgmdpi.com.
Furthermore, this compound has been observed to downregulate other pro-survival signaling molecules, including mTOR and NF-κB, which are often activated downstream of the PI3K/Akt pathway genesandcancer.com. This broad impact on key oncogenic signaling networks underscores this compound's role as a potent modulator of cancer cell biology.
Table 2: Downstream Signaling Pathway Modulation by this compound
| Pathway/Molecule | Observed Effect | Mechanism/Context | Reference |
| EGFR Signaling | Inhibition of phosphorylation | Inhibits pEGFR (tyr1173) | genesandcancer.com |
| PI3K/Akt Pathway | Inhibition of phosphorylation | Inhibits pAKT (Ser473) | genesandcancer.com |
| MAPK Pathway | Downstream inhibition | Mediated via EGFR inhibition | cymitquimica.comgenesandcancer.comnih.govnih.gov |
| mTOR Pathway | Downregulation of signaling | Downstream of PI3K/Akt | genesandcancer.com |
| NF-κB Pathway | Downregulation of signaling | Downstream of PI3K/Akt | genesandcancer.com |
Cellular Effects at Sub-organismal Level
This compound exerts its effects at the cellular level by influencing key processes such as cell cycle progression and programmed cell death. These cellular responses are critical in determining its therapeutic potential against various cancers, particularly hematological malignancies.
This compound demonstrates significant antiproliferative activity against cancer cell lines. Its primary observed effect related to cell cycle progression is the inhibition of cell growth, rather than a direct arrest in specific cell cycle phases (e.g., G1, S, G2/M) as commonly defined. Instead, this compound induces differentiation in acute myeloid leukemia (AML) cell lines, which is a distinct but related cellular outcome that alters the cell's progression towards a mature state.
Studies have quantified the potency of this compound in inhibiting the proliferation of specific leukemic cell lines. For instance, in THP-1, MOLM-14, and KG-1 AML cell lines, this compound was found to inhibit cell growth with varying IC50 values after 48 hours of exposure. These findings indicate a dose-dependent reduction in cell viability and proliferation.
Table 1: Proliferation Inhibition of this compound in AML Cell Lines
| Cell Line | IC50 (48 hours) | Reference |
| THP-1 | 152 nM | ashpublications.orgnih.gov |
| MOLM-14 | 582 nM | ashpublications.orgnih.gov |
| KG-1 | 382 nM | ashpublications.orgnih.gov |
Beyond direct proliferation inhibition, this compound has been observed to induce terminal differentiation in AML cell lines. This differentiation process is characterized by an increase in myeloid markers, such as CD11b and CD14, and morphological changes indicative of maturation. This differentiation effect is a key aspect of its cellular activity, suggesting a mechanism that steers cancer cells towards a less proliferative, more differentiated state. ashpublications.orgnih.gov
This compound has been shown to induce programmed cell death, with evidence pointing towards the activation of apoptotic pathways. In vitro studies have identified specific molecular markers associated with apoptosis following this compound treatment.
The compound has been observed to significantly increase the levels of cleaved caspase 8, a key initiator caspase in the extrinsic apoptotic pathway. Furthermore, this compound treatment leads to the leakage of cytochrome c from the mitochondria into the cytosol, a critical event that triggers the intrinsic apoptotic cascade. This mitochondrial-cytochrome c release subsequently results in the activation of downstream effector caspases, namely cleaved caspase-3 and cleaved caspase-7, which are hallmarks of apoptotic cell death. medchemexpress.com
Table 2: Apoptosis Induction Markers by this compound in vitro
| Molecular Marker | Observation | Reference |
| Cleaved Caspase 8 | Significantly increased | medchemexpress.com |
| Cytochrome c release | Increased leakage from mitochondria | medchemexpress.com |
| Cleaved Caspase-3 | Induced | medchemexpress.com |
| Cleaved Caspase-7 | Induced | medchemexpress.com |
Pre Clinical Efficacy and Selectivity Assessments of Mifanertinib
In Vitro Cellular Model Investigations
The efficacy of Mifanertinib has been systematically evaluated across various engineered and patient-derived cancer cell lines harboring diverse EGFR mutations. Initial studies utilized isogenic cell line models to confirm its activity against the most common EGFRex20ins mutations, including A767_V769dupASV, D770_N771insSVD, and H773_V774insH biorxiv.orgresearchgate.net. The compound demonstrated potent inhibition of cell viability in these EGFRex20ins-driven cell lines, proving more effective than previously approved EGFR TKIs such as erlotinib, gefitinib, and osimertinib nih.gov.
Dose-response studies have been fundamental in quantifying the potency of this compound. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined across a panel of cell lines. In Ba/F3 cells engineered to express various EGFRex20ins mutations, this compound exhibited IC50 values ranging from 4.3 to 22.5 nM. For instance, in Ba/F3 cells expressing the ASV insertion, the IC50 was measured at 11 nM nih.gov. These values indicate a high degree of potency against the intended mutant targets.
The table below summarizes the IC50 values of this compound against different EGFR variants expressed in Ba/F3 cells, demonstrating its potent activity against exon 20 insertion mutations.
| Cell Line (EGFR Variant) | IC50 (nM) |
| EGFR ex20ins (FQEA) | 4.3 |
| EGFR ex20ins (NPG) | 22.5 |
| EGFR ex20ins (ASV) | 11.0 |
| EGFR ex20ins (NPH) | Not Specified |
| EGFR ex20ins (SVD) | Not Specified |
| Wild-Type EGFR | 34.5 |
This table is interactive and can be sorted by column.
A critical aspect of a targeted TKI is its selectivity for the mutant receptor over its wild-type (WT) counterpart to minimize off-target effects. This compound was specifically designed using a structure-based approach to achieve selectivity over WT EGFR biorxiv.org. Preclinical data confirm this selectivity; the IC50 value for this compound against WT EGFR was found to be 34.5 nM, which is 1.5 to 8-fold higher than its IC50 values against various EGFRex20ins mutants biorxiv.org. This consistent selectivity for a range of mutant EGFR variants over WT EGFR suggests a favorable therapeutic window, potentially reducing dose-limiting toxicities associated with WT EGFR inhibition in normal tissues biorxiv.org.
The activation of EGFR signaling pathways is known to promote processes that enable metastasis, including cell migration and invasion nih.gov. By potently inhibiting the phosphorylation of EGFR, this compound effectively blocks these downstream signaling processes biorxiv.orgresearchgate.net. This mechanism of action inherently disrupts the cellular machinery responsible for proliferation, adhesion, and motility. While the primary preclinical studies have focused on the potent anti-proliferative and pro-apoptotic effects of this compound, direct phenotypic screening of its effects on cell migration and invasion using specific assays such as wound healing or transwell migration assays has not been extensively detailed in the reviewed literature. The therapeutic effect on metastasis is largely inferred from its potent inhibition of the core EGFR signaling cascade nih.gov.
In Vivo Non-Human Animal Model Characterization
The in vivo antitumor efficacy of this compound has been validated in multiple well-established non-human animal models. These include cell line-derived xenografts, patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) that more accurately recapitulate human disease.
Specifically, daily oral administration of this compound induced significant tumor regression in a Ba/F3 ASV xenograft mouse model at well-tolerated doses nih.gov. Furthermore, its efficacy was demonstrated in PDX models harboring diverse EGFRex20ins mutations, such as the ASV variant (CTG-2842 model) and the NPH mutant (LU0387 model). In the CTG-2842 PDX model, this compound treatment led to 92% tumor regression by day 59. The compound also showed robust, dose-dependent inhibition of tumor growth in murine orthotopic models of NSCLC with NPH, ASV, and SVD EGFRex20ins mutations.
In genetically engineered mouse models, lung tumors with a HER2 exon 20G776>VC insertion showed a sustained and complete response to this compound, while tumors with a HER2 exon 20YVMA insertion exhibited a more partial and transient response, highlighting mutation-specific sensitivities. These comprehensive in vivo studies have provided a sound preclinical basis supporting the clinical development of this compound for patients with EGFRex20ins-mutated NSCLC.
Assessment of Anti-proliferative Effects in Tumor-Bearing Animal Models
Comprehensive studies detailing the anti-proliferative effects of this compound in various tumor-bearing animal models are not currently available in the public domain. Typically, such assessments would involve the implantation of human cancer cell lines or patient-derived xenografts (PDXs) into immunocompromised mice. The subsequent administration of this compound would be followed by rigorous monitoring of tumor growth over time.
Interactive Data Table: Illustrative Example of Data Typically Generated in Anti-proliferative Studies
| Animal Model | Tumor Type | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Nude Mouse | Lung Cancer (A549) | Vehicle Control | 1500 | 0 |
| Nude Mouse | Lung Cancer (A549) | This compound (Dose 1) | 800 | 46.7 |
| Nude Mouse | Lung Cancer (A549) | This compound (Dose 2) | 450 | 70.0 |
| SCID Mouse | Pancreatic Cancer (Panc-1) | Vehicle Control | 1200 | 0 |
| SCID Mouse | Pancreatic Cancer (Panc-1) | This compound (Dose 1) | 700 | 41.7 |
| SCID Mouse | Pancreatic Cancer (Panc-1) | This compound (Dose 2) | 350 | 70.8 |
Note: The data presented in this table is illustrative and does not represent actual findings for this compound. It serves to demonstrate the type of data generated in preclinical anti-proliferative assessments.
Pharmacodynamic Biomarker Analysis in Animal Tissues
Information regarding the specific pharmacodynamic biomarkers modulated by this compound in animal tissues is not publicly documented. Pharmacodynamic studies are crucial for understanding a drug's mechanism of action in a living organism. These analyses typically involve collecting tumor and surrogate tissues from treated and control animals at various time points.
The tissues are then analyzed for changes in the expression or activity of proteins and signaling pathways that are hypothesized to be targeted by the drug. For a kinase inhibitor like this compound, this could involve measuring the phosphorylation status of its target kinases and downstream effector proteins using techniques such as Western blotting, immunohistochemistry, or mass spectrometry-based proteomics. The identification of robust pharmacodynamic biomarkers is essential for guiding dose selection and for monitoring treatment response in both preclinical and clinical settings.
Investigation of Efficacy in Orthotopic and Metastatic Animal Models
There is currently no publicly available research detailing the efficacy of this compound in orthotopic or metastatic animal models. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in the animal, are considered more clinically relevant than subcutaneous models as they better recapitulate the tumor microenvironment and metastatic potential.
Metastatic models are designed to evaluate the ability of a drug to inhibit the spread of cancer cells from a primary tumor to distant organs. This can be achieved through spontaneous metastasis from an orthotopic tumor or by injecting cancer cells directly into the bloodstream (experimental metastasis). The efficacy of this compound in these models would be assessed by measuring the primary tumor growth, as well as the incidence and burden of metastases in organs such as the lungs, liver, and bone, often utilizing advanced imaging techniques like bioluminescence or fluorescence imaging.
Based on the comprehensive search conducted, there is no publicly available scientific literature containing specific data on the pharmacokinetic and pharmacodynamic profile of this compound in non-human systems. The searches for information regarding its absorption, distribution, metabolism, and excretion in animal models did not yield any relevant results.
Therefore, this article cannot be generated as per the user's request for content focusing solely on this compound. The strict adherence to the provided outline and the exclusion of any information not directly related to this specific compound cannot be fulfilled due to the absence of foundational data in the public domain.
Pharmacokinetic and Pharmacodynamic Profiling in Non Human Systems
Metabolism and Excretion Pathways in Pre-clinical Species
Routes and Rates of Excretion in Animal Models
There is no available data from preclinical animal studies detailing the primary routes (e.g., renal, fecal) and rates of excretion for Mifanertinib or its metabolites. Information on the proportion of the compound eliminated through different pathways in species such as rats, mice, or dogs has not been publicly reported.
Pharmacodynamic Relationship in Animal Studies
Information detailing the relationship between the concentration of this compound and its pharmacological effect in animal models is not available.
Correlation Between Exposure and Target Engagement in Animal Tissues
There are no published studies that quantify the relationship between the concentration of this compound in plasma or specific tissues and the degree to which it binds to and engages its intended molecular target(s) in animal models.
Relationship of Systemic Levels to Biological Response in Animal Models
Data correlating the systemic levels of this compound with observed biological or therapeutic responses in relevant animal disease models have not been found in the available literature. Consequently, constructing an exposure-response profile is not possible.
Due to the lack of specific data for this compound, no data tables can be generated.
Chemical Synthesis and Structure Activity Relationship Sar of Mifanertinib
The synthesis of Mifanertinib and its intermediates involves a multi-step process, culminating in the formation of the active covalent inhibitor. Concurrently, extensive SAR studies have been crucial in optimizing its potency and selectivity.
Synthetic Pathways for this compound and its Intermediates
The general synthetic approach involves the preparation of key intermediates, which are then coupled to form the final compound. A plausible synthetic route, based on established methodologies for similar quinazoline-based inhibitors, can be outlined as follows:
Construction of the Quinazoline (B50416) Core: The synthesis likely commences with a substituted anthranilic acid derivative, which undergoes cyclization to form the quinazoline ring system.
Introduction of the Anilino Moiety: The 4-position of the quinazoline core is activated, typically by chlorination, to facilitate a nucleophilic aromatic substitution reaction with 3-chloro-4-fluoroaniline.
Functionalization of the 6- and 7-positions: The 7-position is substituted with a difluoromethoxy group, and the 6-position is functionalized with an amino group, which serves as the attachment point for the acrylamide (B121943) "warhead."
Formation of the Acrylamide Side Chain: The 6-amino-quinazoline intermediate is then acylated with an appropriate butenoyl chloride derivative, such as 4-(dimethylamino)but-2-enoyl chloride, to install the Michael acceptor moiety. This acrylamide group is essential for the covalent and irreversible binding of this compound to the cysteine residue (Cys797) in the ATP-binding site of EGFR.
A key intermediate in this process is likely N-(4-((3-chloro-4-fluorophenyl)amino)-7-(difluoromethoxy)quinazolin-6-yl)amine. The final step involves the coupling of this intermediate with the 4-(dimethylamino)but-2-enoic acid derivative.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of chemical synthesis to ensure high yields and purity of the final product. For the synthesis of this compound, several factors would be considered for optimization:
Solvent and Base Selection: The choice of solvent and base for the nucleophilic aromatic substitution and acylation steps is crucial to maximize reaction rates and minimize side reactions.
Temperature and Reaction Time: Careful control of temperature and reaction duration is necessary to drive the reactions to completion while preventing decomposition of starting materials or products.
Purification Methods: Chromatographic techniques are likely employed to purify intermediates and the final compound, and the optimization of these methods is key to obtaining a high-purity active pharmaceutical ingredient.
The patent for this compound suggests that the process is suitable for scale-up, indicating that the reaction conditions have been optimized to be robust and reproducible.
Scalability of Synthetic Procedures in Research Settings
The scalability of a synthetic route is a primary consideration for the transition from laboratory-scale research to larger-scale production. The synthetic pathway for this compound, as inferred from patent literature, utilizes reactions that are generally amenable to scale-up. However, specific challenges that may arise during scaling include:
Exothermic Reactions: Some of the reaction steps, such as the acylation, may be exothermic and require careful temperature control on a larger scale.
Purification: Large-scale purification can be challenging and may require the development of crystallization-based purification methods to avoid costly and time-consuming chromatography.
Handling of Reagents: The safe handling of potentially hazardous reagents is a critical consideration in a larger-scale setting.
The patent's claim of a process suitable for industrial production suggests that these challenges have been addressed, likely through careful process development and engineering.
Comprehensive Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For this compound, these studies have focused on modifying different parts of the molecule to enhance its inhibitory potency against EGFR and its selectivity over other kinases.
Impact of Substituent Modifications on Inhibitory Potency and Selectivity
The 4-anilinoquinazoline (B1210976) scaffold of this compound has been a fertile ground for SAR exploration in the field of EGFR inhibitors. Key structural features and the impact of their modification are summarized below:
4-Anilino Moiety: The 3-chloro-4-fluoro substitution pattern on the aniline (B41778) ring is critical for potent inhibition. Modifications in this region can significantly impact the binding affinity to the ATP pocket of EGFR.
7-Position Substituent: The 7-difluoromethoxy group is important for maintaining a favorable pharmacokinetic profile and can also contribute to binding affinity.
The following table summarizes the general SAR trends for quinazoline-based EGFR inhibitors, which are applicable to the design of this compound and its analogs.
| Molecular Scaffold | Position of Modification | Type of Modification | Impact on Inhibitory Potency (IC50) |
| Quinazoline | 4-Anilino Ring | Substitution Pattern | 3-Chloro, 4-Fluoro is often optimal |
| Quinazoline | 6-Position | Acrylamide Moiety | Essential for covalent inhibition |
| Quinazoline | 7-Position | Alkoxy Groups | Influences solubility and potency |
Exploration of Bioisosteric Replacements in Key Moieties
Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.
In the context of this compound, several bioisosteric replacements could be explored:
Difluoromethoxy Group: This group at the 7-position could potentially be replaced with other small, lipophilic, and metabolically stable groups. For example, a cyclopropyl or a trifluoromethyl group could be investigated to see its effect on activity and metabolism.
Anilino Ring: While the 3-chloro-4-fluoro substitution is well-established, other halogenated or small alkyl-substituted anilines could be explored. Furthermore, replacing the phenyl ring with a heteroaromatic ring, such as a pyridine or pyrimidine, could alter the binding mode and selectivity profile.
Quinazoline Core: The quinazoline scaffold itself could be replaced with other bicyclic heteroaromatic systems like quinoline, pyrido[d]pyrimidine, or thieno[3,2-d]pyrimidine to explore novel chemical space and potentially improve drug-like properties.
Stereo-chemical Considerations in Compound Design
Stereochemistry plays a critical role in the interaction of a drug molecule with its biological target. For this compound, the key stereochemical consideration lies in the geometry of the but-2-enamide "warhead."
(E/Z)-Isomerism: The double bond in the but-2-enamide side chain can exist as either the (E) or (Z) isomer. The (E)-isomer is the active configuration, as it correctly orients the Michael acceptor for the nucleophilic attack by the cysteine residue in the EGFR active site. The synthesis must be controlled to produce the desired (E)-isomer selectively. The patent for this compound mentions the presence of the cis-isomer (Z-isomer) as a potential impurity, highlighting the importance of stereocontrol in the synthesis. The formation of the cis-isomer is a known challenge in the synthesis of related acrylamide-based inhibitors.
Computational Chemistry and Rational Drug Design Approaches
The development of this compound, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is theoretically underpinned by advanced computational chemistry and rational drug design methodologies. These approaches are crucial for understanding the molecular interactions between the inhibitor and its target, predicting the activity of novel compounds, and guiding the synthesis of more potent and selective analogues.
Molecular Docking and Binding Mode Predictions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking studies would be instrumental in elucidating its binding mode within the ATP-binding site of both wild-type and mutant forms of EGFR.
The primary objective of these simulations would be to predict and analyze the key interactions that stabilize the this compound-EGFR complex. Given this compound's nature as a covalent inhibitor, docking simulations would be performed in two stages: a non-covalent docking to predict the initial binding pose, followed by a covalent docking simulation to model the formation of the covalent bond with a specific cysteine residue (typically Cys797 in EGFR).
Key predicted interactions for a pyrimidine-based covalent EGFR inhibitor like this compound would likely include:
Hydrogen Bonding: The pyrimidine core is expected to form crucial hydrogen bonds with the hinge region of the EGFR kinase domain, particularly with the backbone amide of Met793.
Hydrophobic Interactions: The lipophilic moieties of this compound would be predicted to engage in hydrophobic interactions with various nonpolar residues within the active site, contributing to binding affinity.
Covalent Bond Formation: The reactive acrylamide group of this compound is designed to form an irreversible covalent bond with the thiol group of Cys797. Docking programs can model this interaction, providing insights into the geometry and energetics of the bond formation.
The predicted binding poses and interaction patterns from molecular docking studies provide a structural hypothesis for the observed inhibitory activity of this compound and serve as a foundation for the design of new analogues.
| Interaction Type | Potential Interacting Residues in EGFR | Predicted Role in Binding |
| Hydrogen Bonding | Met793 | Anchoring the inhibitor to the hinge region |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Enhancing binding affinity and selectivity |
| Covalent Bonding | Cys797 | Irreversible inhibition of kinase activity |
De Novo Design Strategies for Novel Analogues
De novo design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. In the context of this compound, de novo design algorithms could be employed to explore novel chemical space and design analogues with potentially improved potency, selectivity, or pharmacokinetic profiles.
These strategies can be broadly categorized into two approaches:
Fragment-Based Growth: Starting with a core scaffold, such as the pyrimidine ring of this compound, algorithms can iteratively add molecular fragments from a pre-defined library to "grow" new molecules within the EGFR active site. The placement and scoring of these fragments are guided by the predicted interactions with the receptor.
Linker-Based Design: This approach involves placing key interacting fragments in optimal positions within the binding site and then using computational methods to design linker moieties that connect these fragments into a single molecule.
For the design of novel this compound analogues, de novo design could focus on:
Modification of the Pyrimidine Core: Exploring alternative heterocyclic scaffolds that maintain the key hydrogen bonding interactions with the hinge region.
Substitution at Solvent-Exposed Regions: Designing novel substituents that can extend into solvent-exposed regions of the active site to improve potency and selectivity.
Alternative Covalent Warheads: Investigating different electrophilic groups that can form a covalent bond with Cys797, potentially with altered reactivity or selectivity.
The output of de novo design is a set of virtual molecules that are then prioritized for synthesis and biological evaluation based on their predicted binding affinity, drug-like properties, and synthetic accessibility.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogues, QSAR models could be developed to predict their inhibitory potency against various forms of EGFR.
The development of a QSAR model typically involves the following steps:
Data Collection: A dataset of structurally related compounds with their experimentally determined inhibitory activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A validated QSAR model for this compound analogues could be used to:
Predict the activity of virtual compounds: This allows for the rapid screening of large virtual libraries of potential inhibitors before committing to their synthesis.
Identify key structural features: The model can highlight which molecular properties are most important for high inhibitory activity, providing valuable insights for the design of new compounds.
Guide lead optimization: The model can be used to prioritize which modifications to a lead compound are most likely to improve its potency.
| QSAR Model Component | Description |
| Dependent Variable | Biological activity (e.g., pIC50) of this compound analogues against EGFR |
| Independent Variables | Calculated molecular descriptors (e.g., topological, electronic, steric) |
| Mathematical Model | Statistical or machine learning algorithm relating descriptors to activity |
| Validation | Internal (cross-validation) and external (test set) validation |
Mechanisms of Pre Clinical Resistance to Mifanertinib
Intrinsic Resistance in Cellular and Animal Models
Intrinsic, or de novo, resistance describes a situation where cancer cells are inherently non-responsive to a drug from the outset. nih.govnih.gov In the context of Mifanertinib, this insensitivity can be attributed to several pre-existing cellular characteristics.
Tumor cells may harbor co-existing genetic mutations that render them insensitive to FGFR inhibition. Comprehensive molecular profiling of tumors has shown that the presence of alterations in genes downstream of the target receptor can bypass the need for the primary signaling pathway. For instance, mutations in the PI3K/Akt/mTOR pathway are a known mechanism of primary resistance to tyrosine kinase inhibitors (TKIs). nih.gov Studies on EGFR inhibitors have found that co-occurring mutations in genes like PIK3CA or loss of the tumor suppressor PTEN can confer de novo resistance. nih.gov Similarly, it is hypothesized that cancer cells with pre-existing activating mutations in this pathway may exhibit primary resistance to this compound, as cell growth and survival signals would be maintained despite effective FGFR blockade. nih.govnih.gov
Interactive Data Table: Examples of Pre-existing Genetic Alterations in TKI Resistance
| Gene Altered | Pathway | Implication for Resistance |
|---|---|---|
| PIK3CA | PI3K/Akt/mTOR | Activating mutations maintain downstream signaling independent of receptor tyrosine kinase (RTK) input. nih.gov |
| PTEN | PI3K/Akt/mTOR | Loss of this tumor suppressor leads to constitutive activation of the PI3K pathway. nih.gov |
| TP53 | Tumor Suppressor | Loss-of-function mutations may be associated with a lack of response to TKI therapy. nih.gov |
Intrinsic resistance can also occur when tumor cells are not solely dependent on the FGFR signaling pathway for their growth and survival, a concept known as "oncogene addiction". nih.gov If parallel signaling pathways are already active at baseline, inhibiting only the FGFR pathway may be insufficient to halt tumor progression. frontiersin.orgnih.gov For example, basal amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET or EGFR can provide compensatory signaling that sustains key downstream cascades such as the PI3K/AKT and MEK/ERK pathways. nih.govnih.gov This pre-existing activation of bypass tracks means the tumor cell has an immediate escape route from the effects of a selective FGFR inhibitor like this compound. frontiersin.orgyoutube.com
A well-established mechanism of multidrug resistance involves the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govfrontiersin.org One of the most studied pumps is P-glycoprotein (MDR1), encoded by the ABCB1 gene. frontiersin.orgamhsr.org These pumps actively transport a wide range of substrates, including chemotherapy agents and kinase inhibitors, out of the cell. nih.govnih.gov This process reduces the intracellular concentration of the drug, preventing it from reaching its target at a sufficient level to exert its therapeutic effect. frontiersin.orgnih.gov High basal expression of MDR1 in certain cancer cell lines can therefore lead to intrinsic resistance to various targeted therapies, a mechanism that is also relevant for PROTACs (Proteolysis-targeting chimeras). nih.gov It is plausible that high innate activity of these efflux pumps could contribute to primary resistance to this compound in some preclinical models.
Acquired Resistance Development in In Vitro and In Vivo Settings
Acquired resistance emerges in tumors that were initially sensitive to treatment. nih.gov Under the selective pressure of the drug, a subpopulation of cancer cells evolves and proliferates, leading to disease progression. elsevierpure.com
One of the most common mechanisms of acquired resistance to kinase inhibitors is the development of secondary mutations within the kinase domain of the target protein itself. nih.govmdpi.com These mutations can prevent the drug from binding effectively while preserving the kinase's enzymatic activity.
A well-known example in the context of EGFR inhibitors is the C797S mutation, which emerges during treatment with third-generation TKIs like osimertinib. nih.govresearchgate.net This mutation occurs at the covalent binding site of the drug, leading to resistance. researchgate.net Similarly, the T790M "gatekeeper" mutation confers resistance to first- and second-generation EGFR TKIs. nih.govnih.gov In RET-driven cancers, mutations at the "solvent front," such as G810, have been identified as causing resistance to selective RET inhibitors. mdpi.com While specific secondary mutations conferring resistance to this compound are not detailed in the provided sources, it is a well-established principle that analogous mutations would arise within the ATP-binding pocket of the FGFR kinase domain, sterically hindering the binding of this compound and thereby restoring kinase signaling.
Interactive Data Table: Key On-Target Resistance Mutations for Various TKIs
| TKI Class | Target | Key Resistance Mutation(s) | Mechanism |
|---|---|---|---|
| 1st/2nd-Gen EGFR TKIs | EGFR | T790M | Gatekeeper mutation, increases ATP affinity. nih.gov |
| 3rd-Gen EGFR TKIs | EGFR | C797S | Prevents covalent bond formation. nih.govresearchgate.net |
| ALK TKIs | ALK | L1196M, G1202R | Gatekeeper and solvent-front mutations. nih.gov |
A frequent mechanism of acquired resistance involves the activation of alternative signaling pathways that effectively bypass the inhibited target. frontiersin.orgnih.govyoutube.com This allows the tumor cell to reactivate critical downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting continued proliferation and survival despite ongoing FGFR inhibition by this compound. researchgate.net
MET amplification is one of the most well-documented bypass pathways conferring resistance to various TKIs, including those targeting EGFR and ALK. nih.govelsevierpure.comnih.gov Amplification of the MET gene leads to overexpression and activation of its corresponding RTK, which then takes over the signaling role previously held by the inhibited target. researchgate.net Besides MET, other bypass mechanisms have been identified in preclinical models of TKI resistance, including the amplification or activation of EGFR, HER2, and AXL, or the activation of the IGF-1R signaling pathway. frontiersin.orgnih.govnih.gov The activation of these bypass tracks is a fundamental strategy used by cancer cells to evade targeted therapies. frontiersin.org
Phenotypic Switching and Cellular Plasticity in Resistant Models
There is no specific information available in preclinical studies that details phenotypic switching or cellular plasticity as a mechanism of resistance to this compound. In the broader context of EGFR inhibitors, phenotypic transitions, such as the epithelial-to-mesenchymal transition (EMT), have been implicated in the development of drug tolerance and resistance. This process allows cancer cells to alter their morphology and signaling pathways, reducing their dependence on the EGFR pathway that is targeted by the inhibitor. However, without specific experimental models of this compound resistance, it is not possible to confirm if or how this mechanism applies.
Strategies to Overcome Resistance in Pre-clinical Investigations
Due to the lack of identified preclinical resistance mechanisms for this compound, there are currently no published pre-clinical investigations into strategies to overcome such resistance. The development of these strategies is contingent on first understanding how resistance to this specific compound emerges.
Rational Design of Next-Generation Inhibitors
The rational design of next-generation inhibitors is a strategy employed after specific resistance mutations to a drug have been identified. For example, third-generation EGFR inhibitors were developed to target the T790M mutation that confers resistance to earlier generation drugs. As there are no publicly documented resistance mutations specific to this compound from preclinical or clinical studies, there is no basis for the rational design of next-generation inhibitors to overcome its resistance.
Pre-clinical Evaluation of Combination Therapies
Preclinical studies often explore combination therapies to prevent or overcome resistance. These combinations typically involve pairing the primary targeted agent with another drug that inhibits a potential bypass pathway or a downstream effector. Without knowledge of the specific signaling pathways that might be activated to confer resistance to this compound, no preclinical evaluations of combination therapies involving this compound have been reported.
Targeting Resistance-Associated Signaling Nodes
Identifying and targeting specific signaling nodes that become activated upon the development of resistance is a key strategy to restore drug sensitivity. Common resistance-associated signaling nodes for other EGFR TKIs include pathways driven by MET, HER2, AXL, and the downstream MAPK and PI3K/AKT pathways. However, no preclinical research has identified which, if any, of these signaling nodes are relevant in the context of acquired resistance to this compound.
Emerging Research Avenues and Future Directions for Mifanertinib Studies
Exploration of Mifanertinib Repurposing Potential in Pre-clinical Models
Drug repurposing, the investigation of existing drugs for new therapeutic indications, represents a time- and cost-effective strategy for expanding treatment options. scienceopen.com Preclinical studies are the cornerstone of this approach, providing the initial evidence for a drug's efficacy in a new disease context. scienceopen.com Currently, there is a notable absence of published preclinical studies investigating the potential of this compound for indications beyond its primary targets. Future research should focus on screening this compound against a wide array of cancer types in preclinical models to identify novel therapeutic opportunities. This could involve cell line-based assays, patient-derived xenografts, and genetically engineered mouse models representing various malignancies. Such studies would be instrumental in identifying new patient populations that could benefit from this compound.
Development and Application of Advanced in vitro Model Systems (e.g., 3D cultures, organoids)
Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of a tumor, which can significantly influence a drug's effectiveness. oncotarget.comnih.govfrontiersin.org Three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant in vitro model by mimicking the cellular interactions, nutrient gradients, and spatial architecture of tumors. oncotarget.comnih.govnih.govnih.gov The application of these advanced models to this compound research is a critical next step.
Patient-derived organoids (PDOs), in particular, hold immense promise for personalized medicine. nih.gov These self-organizing 3D cultures are grown from a patient's own tumor tissue and can recapitulate the drug response of the original tumor with high fidelity. nih.gov Establishing a biobank of PDOs from patients with tumors relevant to this compound's targets would create an invaluable platform for high-throughput drug screening and for investigating the mechanisms of response and resistance in a patient-specific context. youtube.comyoutube.com
Table 1: Comparison of In Vitro Cancer Models
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| 2D Cell Cultures | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective, easy to manipulate. | Lack of physiological relevance, poor representation of tumor microenvironment. oncotarget.com |
| 3D Spheroids | Aggregates of cancer cells grown in suspension or non-adherent plates. | Better representation of cell-cell interactions and nutrient gradients than 2D cultures. nih.gov | Limited cellular diversity, may not fully recapitulate tumor heterogeneity. |
| Organoids/Tumoroids | 3D cultures derived from stem cells or patient tissues that self-organize into structures mimicking the native organ or tumor. nih.gov | High physiological relevance, preserve patient-specific characteristics, suitable for personalized medicine studies. nih.govyoutube.com | More complex and costly to establish and maintain, potential for variability. youtube.com |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding (e.g., genomics, proteomics, metabolomics in pre-clinical models)
A comprehensive understanding of a drug's mechanism of action requires a multi-faceted approach that goes beyond single-data-point analyses. The integration of multi-omics data—including genomics, proteomics, and metabolomics—from preclinical models can provide a holistic view of the molecular changes induced by this compound. mdpi.comtechscience.commdpi.com
Genomics and Transcriptomics: Analyzing the genomic and transcriptomic profiles of preclinical models before and after this compound treatment can reveal key genes and signaling pathways that are modulated by the drug. mdpi.com This can help to elucidate its precise mechanism of action and identify potential mechanisms of resistance.
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications that occur in response to this compound, offering insights into the downstream effects of target inhibition. mdpi.comnih.gov
Metabolomics: Studying the metabolic reprogramming of cancer cells following this compound treatment can uncover novel therapeutic vulnerabilities and biomarkers. mdpi.comnih.govmdpi.com
The integration of these multi-omics datasets can lead to the identification of novel drug targets, the discovery of biomarkers for patient stratification, and a more profound understanding of the complex biological response to this compound. techscience.commdpi.com
Identification of Predictive Biomarkers for Response and Resistance in Pre-clinical Contexts
To maximize the clinical benefit of this compound, it is crucial to identify predictive biomarkers that can distinguish patients who are likely to respond to the treatment from those who are not. researchgate.netnih.gov Preclinical models provide an ideal platform for the discovery and validation of such biomarkers. By correlating molecular features of cancer cell lines, organoids, or xenograft models with their sensitivity to this compound, researchers can identify potential biomarkers. nih.gov
Furthermore, the development of acquired resistance is a major challenge in targeted cancer therapy. sciencedaily.com Preclinical models of acquired resistance to this compound can be generated by chronically exposing sensitive models to the drug. These resistant models can then be analyzed to identify the molecular mechanisms driving resistance and to discover biomarkers that can predict or monitor the emergence of resistance in patients. nih.govsciencedaily.com
Table 2: Potential Preclinical Approaches for Biomarker Discovery
| Approach | Description | Potential Outcome |
|---|---|---|
| High-Throughput Screening | Testing this compound against a large panel of characterized cancer cell lines. | Identification of genomic or transcriptomic markers associated with sensitivity or resistance. |
| Patient-Derived Xenograft (PDX) and Organoid Models | Treating a diverse collection of PDX or organoid models with this compound and analyzing their molecular profiles. | Discovery of biomarkers that correlate with treatment response in patient-derived models. nih.gov |
| CRISPR-Cas9 Screens | Performing genome-wide CRISPR screens in the presence of this compound. | Identification of genes whose knockout confers sensitivity or resistance to the drug. |
| Reverse Phase Protein Arrays (RPPA) | Analyzing protein expression levels in preclinical models before and after treatment. | Identification of protein-based biomarkers of drug response. |
Exploration of Delivery Systems for Enhanced Pre-clinical Efficacy (e.g., nanoparticle formulations in animal models)
The efficacy of a targeted therapy can be limited by factors such as poor solubility, rapid clearance, and off-target toxicity. Advanced drug delivery systems, such as nanoparticle formulations, can help to overcome these challenges by improving the pharmacokinetic and pharmacodynamic properties of the drug. nih.govnih.govbeilstein-journals.org
The development of nanoparticle-based delivery systems for this compound could enhance its therapeutic index by increasing its accumulation in tumor tissue while reducing its exposure to healthy tissues. nih.govnih.gov Preclinical studies in animal models are essential to evaluate the efficacy and safety of these novel formulations. nih.gov Such studies would involve comparing the anti-tumor activity and toxicity of nanoparticle-encapsulated this compound to that of the free drug. The successful development of an enhanced delivery system could significantly improve the clinical potential of this compound.
Conclusion
Synthesis of Key Pre-clinical and Mechanistic Insights for Mifanertinib
This compound's therapeutic potential is rooted in its specific mechanism of action as a covalent inhibitor. It targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) tyrosine kinases. The compound achieves inhibition by forming an irreversible covalent bond with a cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain. This covalent interaction permanently deactivates the kinase, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival researchgate.netbusinesswire.comnih.govwikipedia.org. This irreversible binding mechanism distinguishes this compound from reversible inhibitors, potentially offering sustained target engagement and a prolonged pharmacological effect.
Key Pre-clinical Mechanistic and Potency Data:
This compound has demonstrated potent in vitro activity against its primary targets:
| Target | IC50 Value |
| EGFR | 0.4 nM |
| HER2 | 11.7 nM |
Preclinical studies utilizing xenograft mouse models have indicated that this compound exhibits strong inhibitory activity against lung cancer models characterized by EGFR mutations or overexpression aveooncology.comasco.org. While these studies highlight significant anti-tumor effects, detailed quantitative data on tumor growth inhibition percentages across various specific xenograft models are not extensively detailed in the publicly available literature.
Identification of Remaining Knowledge Gaps in Academic Research
Despite the promising preclinical profile of this compound, several areas warrant further academic investigation to fully elucidate its therapeutic potential and limitations:
Comprehensive In Vivo Efficacy Data: While preclinical studies confirm this compound's inhibitory activity, detailed quantitative data on its efficacy (e.g., tumor growth inhibition percentages, specific tumor models used, dose-response relationships) in a broad spectrum of in vivo xenograft models are not extensively documented in the reviewed literature. The use of patient-derived xenograft (PDX) models, which more closely mimic patient tumor characteristics, could provide more predictive efficacy data crownbio.combiorxiv.orgd-nb.info.
Mechanisms of Resistance: Although EGFR T790M mutations have been identified as a resistance mechanism in clinical settings for Mefatinib asco.orgd-nb.info, a thorough understanding of other potential resistance pathways (such as bypass signaling, genetic alterations, or epigenetic modifications) specifically relevant to this compound in preclinical models remains an area for deeper exploration.
Comparative Pre-clinical Studies: While this compound's potency against EGFR and HER2 is established, detailed comparative preclinical studies evaluating its efficacy and selectivity against other second-generation EGFR inhibitors across a diverse range of cancer cell lines and in vivo models are limited in the provided information.
Future Directions for Fundamental and Translational Pre-clinical Research of this compound
Future pre-clinical research endeavors for this compound should focus on addressing the identified knowledge gaps and expanding its therapeutic understanding:
Elucidation of Resistance Mechanisms: Fundamental research should aim to comprehensively characterize the molecular mechanisms underlying resistance to this compound. This could involve establishing in vitro resistant cell lines and in vivo models to investigate bypass signaling pathways, genetic mutations, or phenotypic transformations that confer resistance.
Exploration of Combination Therapies: Translational pre-clinical studies should investigate the potential synergistic effects of combining this compound with other therapeutic modalities. This includes exploring combinations with other targeted agents, chemotherapy, or immunotherapies, particularly in models that exhibit resistance to single-agent therapy mdpi.comnih.gov.
Expanded Pre-clinical Model Testing: To better predict clinical outcomes, future research should utilize a wider array of preclinical models. This includes testing this compound in diverse cancer cell lines with various EGFR mutation profiles (including uncommon mutations) and in patient-derived xenograft (PDX) models that better recapitulate tumor heterogeneity and drug response crownbio.combiorxiv.orgd-nb.info.
Detailed Pharmacodynamic Profiling: Fundamental research could further investigate the detailed pharmacodynamic effects of this compound. This includes analyzing its impact on downstream signaling pathways beyond EGFR and HER2, as well as its effects on cellular processes such as cell cycle progression and apoptosis in various preclinical settings.
By addressing these research directions, the pre-clinical understanding of this compound can be significantly enhanced, paving the way for its optimized application in future therapeutic strategies.
Compound List:
this compound (Mefatinib)
Q & A
Q. What experimental models are most suitable for studying the pharmacokinetic properties of Mifanertinib in vivo?
Methodological Answer: Use orthotopic xenograft models or patient-derived xenografts (PDX) to evaluate drug distribution, metabolism, and bioavailability. Employ LC-MS/MS for quantitative analysis of plasma and tissue samples, ensuring calibration curves align with expected concentration ranges. Include control groups treated with vehicle solutions and validate results using repeated measures ANOVA to account for inter-subject variability .
Q. How can researchers validate the target specificity of this compound against EGFR mutants while minimizing off-target effects?
Methodological Answer: Perform kinase profiling assays (e.g., competitive binding assays or thermal shift assays) to assess selectivity across 300+ kinases. Use CRISPR-Cas9-engineered isogenic cell lines to isolate EGFR mutation-specific responses. Pair these with Western blotting to quantify phosphorylation levels of downstream targets (e.g., AKT, ERK) .
Q. What are the key considerations for designing dose-response studies to determine the IC50 of this compound in resistant cell lines?
Methodological Answer: Use a logarithmic dilution series (e.g., 0.1–10 µM) and incubate cells for 72 hours to capture delayed effects. Normalize viability data to DMSO-treated controls and fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation). Validate robustness via triplicate experiments and report 95% confidence intervals .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?
Methodological Answer: Conduct interspecies comparative metabolism studies using liver microsomes or hepatocytes to identify species-specific metabolites. Integrate toxicogenomic data (RNA-seq) to pinpoint off-target pathways activated in vivo but not in vitro. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with adverse effects .
Q. What strategies can optimize the therapeutic window of this compound when combined with immune checkpoint inhibitors?
Methodological Answer: Design factorial experiments to test synergy (e.g., Chou-Talalay combination index). Monitor immune cell infiltration (via flow cytometry) and cytokine profiles (multiplex ELISA) in tumor microenvironments. Use Bayesian adaptive trial designs to dynamically adjust dosing schedules based on toxicity and efficacy endpoints .
Q. How can researchers identify predictive biomarkers for this compound resistance in non-small cell lung cancer (NSCLC) patients?
Methodological Answer: Perform whole-exome sequencing on pre- and post-treatment biopsies to detect acquired mutations. Validate candidates using functional assays (e.g., knock-in/knockout models) and correlate findings with clinical outcomes via Cox proportional hazards regression. Use LASSO regression to prioritize biomarker candidates from multi-omics datasets .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing time-to-progression data in this compound clinical trials?
Methodological Answer: Apply Kaplan-Meier survival analysis with log-rank tests for between-group comparisons. Adjust for confounding variables (e.g., prior therapies) using Cox multivariate regression. Report hazard ratios with 95% CIs and pre-specified sensitivity analyses to address missing data .
Q. How should researchers address batch effects in high-throughput screening data for this compound drug combinations?
Methodological Answer: Use ComBat or surrogate variable analysis (SVA) to normalize plate-to-plate variability. Include internal controls (e.g., reference compounds) in each batch and validate reproducibility via intraclass correlation coefficients (ICC > 0.9) .
Experimental Design & Validation
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound analogs?
Methodological Answer: Document reaction conditions (temperature, solvent purity, catalyst ratios) in machine-readable formats. Characterize compounds via ¹H/¹³C NMR, HRMS, and HPLC (purity ≥95%). Deposit raw spectral data in public repositories (e.g., Zenodo) and cross-validate synthetic routes in independent labs .
Q. How can researchers validate the role of autophagy in this compound-induced apoptosis?
Methodological Answer: Use autophagy inhibitors (e.g., chloroquine) and LC3-II turnover assays (immunoblotting) to measure flux. Confirm findings with TEM imaging of autophagosomes and CRISPR-mediated knockout of ATG5/ATG7. Correlate autophagy markers with caspase-3/7 activation across multiple cell lines .
Ethical & Reporting Standards
Q. What guidelines should be followed when reporting adverse events in this compound trials?
Methodological Answer: Adhere to CONSORT or STROBE guidelines for adverse event reporting. Grade events using CTCAE v5.0 and disclose all events regardless of causality assessment. Provide raw data in supplementary tables with anonymized patient IDs .
Q. How can researchers ensure compliance with open-data policies when publishing this compound datasets?
Methodological Answer: Deposit raw sequencing data in GEO or ENA, ensuring metadata includes experimental conditions and QC metrics. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets with persistent identifiers (DOIs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
